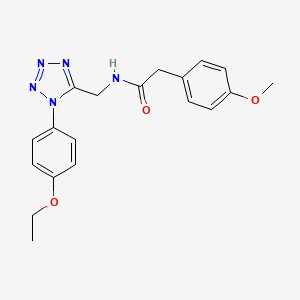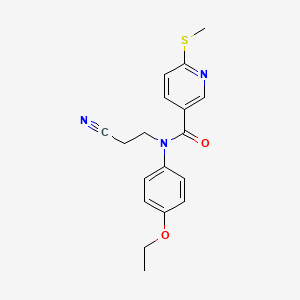
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs.
Mécanisme D'action
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide works by inhibiting the activity of specific enzymes, including glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in the regulation of cell growth and division, and their dysregulation has been linked to the development of various diseases.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in clinical settings.
Méthodes De Synthèse
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyanoethylamine with 4-ethoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2-chloro-6-(methylsulfanyl)pyridine-3-carboxylic acid to form N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-8-6-15(7-9-16)21(12-4-11-19)18(22)14-5-10-17(24-2)20-13-14/h5-10,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWQBQINFNPQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2686648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
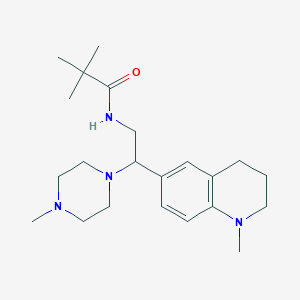

![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)
![Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2686657.png)
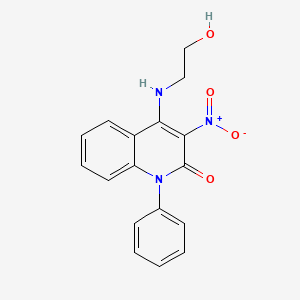
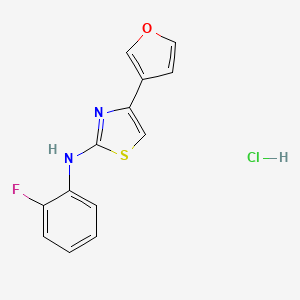
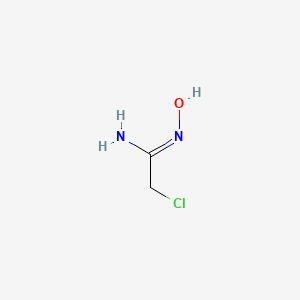
![N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2686661.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)


